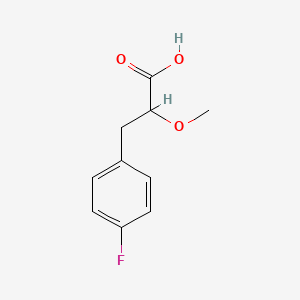

3-(4-Fluorophenyl)-2-methoxypropanoic acid

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)-2-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-14-9(10(12)13)6-7-2-4-8(11)5-3-7/h2-5,9H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGMEAPWJXLMDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Reaction of 3-Chloro-2-methyl-2-hydroxypropionic Acid with 4-Fluorophenyl Sulfinate

A prominent and cost-efficient method for preparing 3-(4-fluorophenyl)-2-methoxypropanoic acid derivatives involves the reaction of 3-chloro-2-methyl-2-hydroxypropionic acid with a salt of 4-fluorophenyl sulfinic acid, typically the sodium salt. This process has been detailed in patent EP1669347A1 and related literature.

Key Steps:

Starting Material Synthesis: 3-chloro-2-methyl-2-hydroxypropionic acid is readily obtained by chlorination of methacrylic acid. This intermediate can be resolved to obtain the optically active (+)-isomer, which is crucial for producing enantiomerically pure final products.

Reaction with 4-Fluorophenyl Sulfinate: The 3-chloro derivative reacts with sodium 4-fluorophenyl sulfinate in the presence of sodium carbonate and a phase transfer catalyst such as tetrabutylammonium chloride under reflux conditions in aqueous medium. This reaction proceeds with good yields and preserves the enantiomeric purity of the starting material.

Isolation and Purification: The product, 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid, is a crystalline compound that can be purified by simple crystallization, avoiding complex purification steps.

Advantages: This method is cost-effective due to the inexpensive starting materials and avoids the use of costly epoxy or halohydrin esters. It also yields high-purity products suitable for subsequent pharmaceutical synthesis without extensive purification.

Reaction Conditions Example:

| Reagent | Quantity | Notes |

|---|---|---|

| (+)-3-chloro-2-methyl-2-hydroxypropionic acid | 1.38 g (10 mmol) | Optically active isomer |

| Sodium 4-fluorophenyl sulfinate | 2.91 g (16 mmol) | Sulfinate salt |

| Sodium carbonate | 5 g | Base |

| Tetrabutylammonium chloride | 1 g | Phase transfer catalyst |

| Water | 5 mL | Solvent |

| Temperature | Reflux | ~100 °C |

| Time | 24 hours | Reaction duration |

After reflux, the mixture is cooled, acidified to pH 3 with hydrochloric acid, and the product is isolated by filtration and recrystallization.

Asymmetric Hydrogenation of α-Oxy Functionalized α,β-Unsaturated Acids

Another relevant approach to preparing 3-(4-fluorophenyl)-2-methoxypropanoic acid derivatives involves asymmetric hydrogenation of α-oxy functionalized α,β-unsaturated acids catalyzed by chiral Rhodium complexes.

Method Overview:

The α,β-unsaturated acid precursor bearing an aryloxy or alkyloxy group is subjected to hydrogenation using a chiral ligand-metal complex, such as ChenPhos-Rh, in trifluoroethanol solvent under hydrogen pressure.

This method achieves high enantioselectivity and conversion rates, producing optically active α-substituted propanoic acids.

The reaction is typically carried out at room temperature under 20 atm hydrogen pressure for about 20 hours.

The resulting product can be further converted into amides or other derivatives through standard coupling reactions.

Optimization Data:

| Entry | Metal Complex | H2 Pressure (atm) | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1 | [Rh(COD)2]BF4 | 20 | 100 | 87 |

| 2 | [Rh(NBD)2]BF4 | 20 | 100 | 88 |

| 5 | [Rh(NBD)Cl]2 | 20 | 100 | 89 |

| 6 | [Ir(COD)Cl]2 | 20 | 100 | 88 |

Additional Notes on Preparation

The preservation of optical purity during synthesis is critical, especially for pharmaceutical applications. The method involving 3-chloro-2-methyl-2-hydroxypropionic acid and 4-fluorophenyl sulfinate demonstrates no loss of enantiomeric purity under the reaction conditions.

The crystalline nature of the intermediate and final products facilitates purification by crystallization, which is advantageous for scale-up and industrial production.

The use of phase transfer catalysts and mild aqueous conditions enhances the environmental and economic aspects of the synthesis.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield/Selectivity | Advantages |

|---|---|---|---|---|

| Reaction of 3-chloro-2-methyl-2-hydroxypropionic acid with 4-fluorophenyl sulfinate | 3-chloro-2-methyl-2-hydroxypropionic acid, sodium 4-fluorophenyl sulfinate | Reflux in water, sodium carbonate, phase transfer catalyst, 24 h | High yield, no loss of enantiomeric purity | Cost-effective, simple purification, high purity |

| Asymmetric hydrogenation of α-oxy α,β-unsaturated acid | α-oxy functionalized α,β-unsaturated acid | ChenPhos-Rh catalyst, CF3CH2OH, 20 atm H2, RT, 20 h | 100% conversion, up to 95% ee | High enantioselectivity, mild conditions |

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2-methoxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-2-methoxypropanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent biological effects.

Comparison with Similar Compounds

Substitution on the Phenyl Ring

3-(4-Chlorophenyl)-2-methoxypropanoic acid Substituent: Chlorine (Cl) replaces fluorine (F) at the para position. Molecular Weight: 214.65 Da (C₁₀H₁₁ClO₃). Properties: Increased lipophilicity compared to the fluoro analog due to chlorine’s larger atomic radius and higher electronegativity. Source: Catalogued in Enamine Ltd’s building blocks (MDL: F) .

3-(4-Hydroxyphenyl)-2-methoxypropanoic acid Substituent: Hydroxyl (OH) replaces fluorine. Isolated from marine actinomycetes (strain P19-19) .

3-(3,4-Dihydroxyphenyl)-2-methoxypropanoic acid (CSID35015213) Substituent: Dihydroxy groups at C3 and C4 on the phenyl ring. Biological Activity: Exhibits antifungal activity and glutathione S-transferase (GST) inhibition .

Modifications on the Propanoic Acid Backbone

3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid Structure: Incorporates a pyrimidine ring fused to the propanoic acid.

2-(tert-Butoxycarbonylamino)-3-hydroxy-3-(4-methoxyphenyl)propanoic acid Substituents: BOC-protected amino and hydroxyl groups. Application: Intermediate in synthesizing KZR-616, a clinical candidate for immunoproteasome inhibition .

Key Findings and Implications

Substituent Effects :

- Fluorine and chlorine enhance lipophilicity, influencing membrane permeability. Hydroxyl groups improve solubility but may reduce metabolic stability.

- Di- or tri-substituted phenyl rings (e.g., dihydroxy, glucosyloxy) correlate with enzyme inhibition (e.g., GST) .

Biological Potential: Pyrimidine-containing analogs (e.g., 3-(4-fluorophenyl)-2,4-dioxo-tetrahydropyrimidine-5-carboxylic acid) show promise as insect enzyme inhibitors . The lack of reported data on 3-(4-fluorophenyl)-2-methoxypropanoic acid highlights a research gap relative to its analogs.

Synthetic Accessibility :

- Halogenated analogs are commercially accessible, whereas glycosylated or hydroxylated variants require specialized synthesis (e.g., microbial biotransformation or chalcone-derived routes ).

Biological Activity

3-(4-Fluorophenyl)-2-methoxypropanoic acid is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure:

- IUPAC Name: 3-(4-Fluorophenyl)-2-methoxypropanoic acid

- Molecular Formula: C10H11FO3

- Molecular Weight: 202.19 g/mol

Key Structural Features:

- The presence of a fluorine atom on the phenyl ring influences the compound's reactivity and biological interactions.

- The methoxy group at the second position enhances lipophilicity, potentially affecting membrane permeability.

The biological activity of 3-(4-Fluorophenyl)-2-methoxypropanoic acid primarily involves its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator in several biochemical pathways.

Pharmacological Effects

-

Anti-inflammatory Activity :

- Research indicates that compounds similar to 3-(4-Fluorophenyl)-2-methoxypropanoic acid exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

-

Antioxidant Properties :

- The compound may demonstrate antioxidant activity, which is beneficial in reducing oxidative stress and preventing cellular damage.

-

Potential Anticancer Effects :

- Some studies have suggested that the compound could inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest in specific cancer types.

Case Studies

- In Vivo Studies :

- Cell Line Experiments :

Comparative Analysis

A comparative analysis of 3-(4-Fluorophenyl)-2-methoxypropanoic acid with related compounds reveals distinct biological profiles. The fluorine substitution enhances binding affinity to certain receptors compared to non-fluorinated analogs.

| Compound Name | Anti-inflammatory Activity | Antioxidant Activity | Anticancer Potential |

|---|---|---|---|

| 3-(4-Fluorophenyl)-2-methoxypropanoic acid | Moderate | High | Promising |

| 3-(4-Chlorophenyl)-2-methoxypropanoic acid | Low | Moderate | Limited |

| 3-(Phenyl)-2-methoxypropanoic acid | Low | Low | Minimal |

Safety and Toxicology

Preliminary toxicological assessments indicate that 3-(4-Fluorophenyl)-2-methoxypropanoic acid has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its toxicity and long-term effects.

Q & A

Q. Basic

- NMR : and NMR verify substituent positions (e.g., fluorophenyl at C3, methoxy at C2).

- HPLC-MS : Reverse-phase HPLC coupled with mass spectrometry detects impurities (e.g., methyl ester byproducts) and quantifies purity (>98%) .

- X-ray crystallography : Resolves stereochemistry when single crystals are obtained via slow evaporation from acetone .

How can enantiomeric purity be maintained during synthesis?

Advanced

Use chiral precursors like (S)-Boc-protected intermediates to avoid racemization. Reaction with 4-fluorophenyl sulfinic acid salts (e.g., sodium) under anhydrous conditions preserves optical activity. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) and polarimetry .

What common impurities arise during synthesis, and how are they characterized?

Advanced

Impurities include:

- 2-(4-Ethylphenyl)-propanoic acid : Formed via incomplete fluorination or side-chain alkylation. Detect via GC-MS or comparative HPLC retention times .

- Hydroxy/methoxy positional isomers : Differentiate using NMR (e.g., methoxy singlet at δ 3.3 ppm) .

- Residual solvents (THF) : Quantify via headspace GC with FID detection .

What methodologies assess biological activity, such as enzyme inhibition?

Q. Advanced

- Enzyme assays : Use fluorogenic substrates (e.g., 3’-(p-hydroxyphenyl) fluorescein) to measure inhibition kinetics. IC values are determined via dose-response curves .

- Receptor binding studies : Radiolabeled ligands (e.g., -tagged analogs) quantify affinity in competitive binding assays .

What storage conditions prevent degradation?

Basic

Store at -20°C under argon in amber vials to avoid photodegradation. Lyophilized samples retain stability for >12 months. For solutions, use anhydrous DMSO (1 mM aliquots) to prevent hydrolysis .

How do structural modifications (e.g., methoxy vs. hydroxy groups) affect physicochemical properties?

Q. Advanced

- Lipophilicity : Methoxy substitution increases logP by ~0.5 compared to hydroxy analogs, enhancing membrane permeability (measured via shake-flask method) .

- Acidity : The methoxy group reduces carboxylic acid pKa by 0.3 units (determined via potentiometric titration) .

What safety protocols are critical during handling?

Q. Basic

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to limit inhalation of volatile intermediates (e.g., methyl esters).

- Spill management : Neutralize acidic spills with sodium bicarbonate and adsorb with vermiculite .

How to resolve contradictions in reported biological activity data?

Q. Advanced

- Meta-analysis : Cross-validate data across studies using standardized assays (e.g., NIH/NCBI BioAssay).

- Structure-activity modeling : QSAR models identify critical substituents (e.g., fluorine’s role in receptor binding) .

- Batch variability : Test multiple synthetic batches for impurity profiles (e.g., via LC-TOF) to correlate impurities with activity discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.